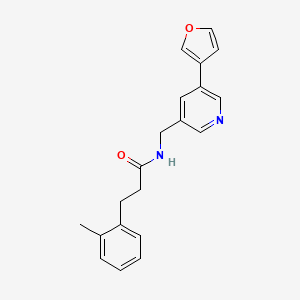![molecular formula C25H27ClFN3OS B2521768 2-(4-chlorophenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide CAS No. 1321791-54-1](/img/structure/B2521768.png)
2-(4-chlorophenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that appears to be related to a family of compounds with potential applications in the field of pesticides and pharmaceuticals. The structure suggests the presence of multiple aromatic systems, including a chlorophenyl ring, a fluorophenyl group, and a thiophene moiety, all connected through a piperazine linker to an acetamide group. This type of molecular architecture is indicative of a compound that could interact with various biological targets, potentially leading to pesticidal or therapeutic effects.
Synthesis Analysis
While the specific synthesis of 2-(4-chlorophenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide is not detailed in the provided papers, a related synthesis is described in paper . The synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. The reaction parameters, such as raw material ratio, reaction time, and temperature, were optimized to achieve an 88.5% yield. This synthesis route could potentially be adapted for the target compound by incorporating the appropriate fluorophenyl and thiophene-based precursors.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by X-ray powder diffraction as mentioned in paper . Although the specific molecular structure of the target compound is not provided, the characterization of similar N-derivatives of acetamide compounds offers insights into the potential crystalline structure and intermolecular interactions that could be expected for the compound .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the properties of structurally related compounds. For instance, paper describes the crystal structure of a chlorophenyl acetamide derivative, where the chlorophenyl ring is oriented at an angle with respect to the thiazole ring, and molecules are linked via intermolecular interactions. Such information can be valuable in predicting the solubility, melting point, and stability of the target compound.
Scientific Research Applications
Synthesis and Biological Potentials
- Synthesis and Molecular Docking : A study presented the synthesis of derivatives similar to the requested compound, exploring their antimicrobial and anticancer activities. These derivatives showed significant antimicrobial activity and displayed promising anticancer activity, as evaluated through molecular docking studies, which suggest their potential as leads in drug designing for cancer treatment (Mehta et al., 2019).
Pharmacological Applications
- Anticancer Activity : Research on novel compounds bearing structural similarity to the requested compound has indicated antiproliferative activity, particularly through VEGFR-2-TK inhibition. This suggests their utility in cancer therapy, highlighting their potential to act as antiproliferative agents (Hassan et al., 2021).
- Allosteric Enhancers of the A1 Adenosine Receptor : Another research avenue has investigated derivatives as allosteric enhancers of the A1 adenosine receptor, showing that the nature of substituents significantly influences their activity. This highlights a potential pharmacological application in modulating receptor activity for therapeutic benefits (Romagnoli et al., 2008).
Chemical Synthesis and Evaluation
- Efficient Synthesis Routes : Studies have also focused on the synthesis of antihistamines and other pharmacologically relevant compounds, illustrating efficient synthetic routes and potential applications in drug development (Venkat Narsaiah et al., 2011).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClFN3OS/c1-18(28-24(31)17-19-8-10-20(26)11-9-19)25(23-7-4-16-32-23)30-14-12-29(13-15-30)22-6-3-2-5-21(22)27/h2-11,16,18,25H,12-15,17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKWIHKRTMRYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2521687.png)
![1-(3-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521688.png)
![N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2521691.png)

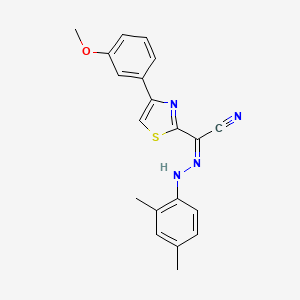
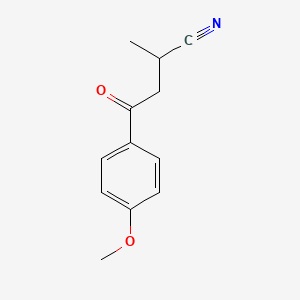
![tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate](/img/structure/B2521697.png)
![3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2521701.png)
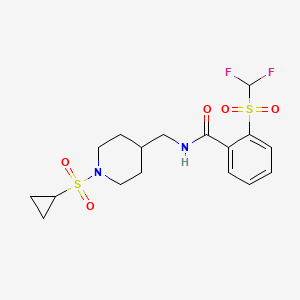
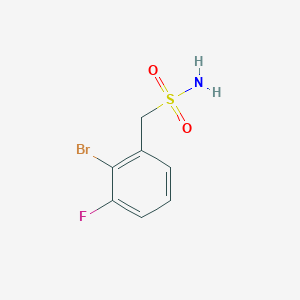
![3-(phenylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2521704.png)
